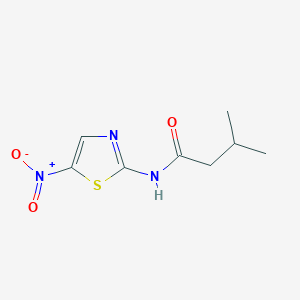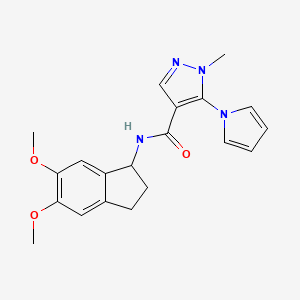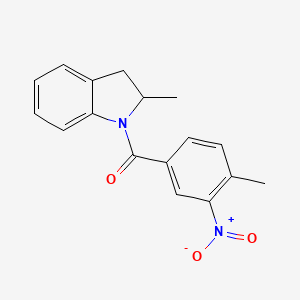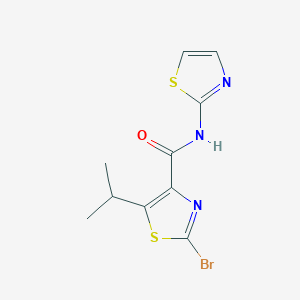![molecular formula C24H26FN5O5 B11014236 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide](/img/structure/B11014236.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, often associated with pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 2-fluorophenylpiperazine.
Formation of the Final Compound: The final step involves coupling the intermediate with an acetamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, especially at the fluorophenyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it can serve as a probe to study the function of quinazolinone-containing enzymes or receptors.
Medicine
The compound’s structure suggests potential pharmaceutical applications, such as in the development of drugs targeting central nervous system disorders or cancer.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking their natural substrates, while the piperazine moiety can interact with neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-oxoethyl)acetamide: Lacks the methoxy and fluorophenyl groups, potentially reducing its biological activity.
6,7-dimethoxy-4-oxoquinazoline: Lacks the piperazine moiety, which may limit its pharmaceutical applications.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)acetamide: Lacks the quinazolinone core, which is crucial for certain biological activities.
Properties
Molecular Formula |
C24H26FN5O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C24H26FN5O5/c1-34-20-11-16-18(12-21(20)35-2)27-15-30(24(16)33)14-22(31)26-13-23(32)29-9-7-28(8-10-29)19-6-4-3-5-17(19)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,31) |
InChI Key |
YTKCVTBUMRDORO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one](/img/structure/B11014168.png)

![3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014190.png)


![N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11014197.png)
![methyl N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalaninate](/img/structure/B11014207.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11014210.png)
![1-tert-butyl-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014212.png)
![N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11014216.png)


